

# Technical Support Center: Troubleshooting Low Reticuline Titers in *E. coli* Fermentation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Reticuline*

Cat. No.: B1680550

[Get Quote](#)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the microbial production of (S)-**reticuline**. This guide is designed to provide in-depth, field-proven insights into troubleshooting and optimizing the fermentative production of this critical benzylisoquinoline alkaloid (BIA) precursor in engineered *Escherichia coli*. As a Senior Application Scientist, my goal is to move beyond simple checklists and explain the causality behind experimental choices, empowering you to make informed decisions to rescue and enhance your production titers.

(S)-**Reticuline** is a pivotal branch-point intermediate in the biosynthesis of a vast array of valuable pharmaceuticals, including morphine, codeine, and berberine.<sup>[1][2][3]</sup> Reconstructing its complex, multi-enzyme biosynthetic pathway in a microbial host like *E. coli* is a significant metabolic engineering challenge.<sup>[4][5]</sup> Low titers are a common and frustrating obstacle. This guide follows a logical diagnostic workflow, from initial fermentation checks to advanced metabolic and genetic strategies, to help you identify and overcome bottlenecks in your system.

## Troubleshooting Guide: A Question-Driven Approach

This section is structured to mirror the diagnostic process a researcher would undertake when faced with a low-yield fermentation run.

## Section A: Initial Checks & Fermentation Parameters

Before delving into complex genetic modifications, it's crucial to ensure your basic fermentation setup is optimal and reproducible. Issues at this stage are common and often the easiest to fix.

Question: My final **reticuline** titer is low or nonexistent, but my *E. coli* culture grew to the expected density. What should I check first?

This scenario often points to issues with induction or suboptimal metabolic activity post-induction, rather than overt culture health problems.

- Causality: The metabolic burden of expressing a multi-gene pathway (often containing 10-14 genes) and producing a complex secondary metabolite is immense.[6][7] Even with good cell growth, the cells' resources may not be efficiently partitioned towards **reticuline** synthesis if conditions are not ideal.

### Troubleshooting Steps & Explanations:

- Verify Inducer Concentration and Timing:
  - Action: Confirm your IPTG (or other inducer) concentration and the optical density (OD) at which you induced. For complex pathways, induction at a slightly later log phase (e.g., OD600 of 0.6-0.8) can ensure the culture is robust enough to handle the metabolic load.[7]
  - Rationale: High concentrations of inducer (e.g., 1 mM IPTG) can lead to rapid, overwhelming expression of pathway enzymes, causing protein misfolding (inclusion bodies) and depleting cellular resources, ultimately harming productivity.[8][9] Lowering the IPTG concentration to 0.1 mM has been shown to be effective, balancing expression with cell viability.[7][8]
- Optimize Post-Induction Temperature:
  - Action: Lower the fermentation temperature to 18-25°C immediately after induction.
  - Rationale: Many biosynthetic enzymes, particularly those from plant sources, are complex and may not fold correctly at the optimal growth temperature for *E. coli* (37°C). A lower temperature slows down protein translation, which can significantly improve the proportion

of correctly folded, soluble, and active enzymes, and reduces the formation of inactive inclusion bodies.[9][10]

- Ensure Adequate Aeration and pH Control:

- Action: Check the dissolved oxygen (DO) levels and pH throughout the fermentation. Ensure vigorous shaking (e.g., 200-250 rpm for shake flasks) and use baffled flasks to maximize oxygen transfer. For bioreactors, maintain a DO setpoint (e.g., 30-40%) and a stable pH (typically ~7.0) using automated acid/base feeding.
- Rationale: The **reticuline** pathway involves several oxygen-dependent enzymes (hydroxylases) and generates acidic or basic byproducts.[11] Insufficient oxygen or pH drift can directly inhibit enzyme activity and negatively impact overall cell health and metabolic flux.

Table 1: Recommended Fermentation Parameter Adjustments

| Parameter            | Standard Condition | Troubleshooting Adjustment | Rationale for Change                                                                                                                            |
|----------------------|--------------------|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Induction OD600      | 0.4 - 0.6          | 0.6 - 0.8                  | Ensures a more robust cell population before imposing metabolic load.                                                                           |
| Inducer (IPTG) Conc. | 1.0 mM             | 0.1 - 0.5 mM               | Reduces expression-related stress and potential protein aggregation.[7][8]                                                                      |
| Post-Induction Temp. | 37°C               | 18°C - 25°C                | Improves solubility and activity of heterologous enzymes.[9]                                                                                    |
| Culture Medium       | Standard LB        | M9 Minimal or Modified LB  | Less rich media can slow growth and redirect resources to production. Modified LB with added phosphates and glycerol can improve yields.[7][12] |

## Section B: Plasmid & Gene Expression Issues

If fermentation parameters are optimized and titers remain low, the next logical step is to investigate the genetic constructs themselves.

Question: How can I determine if my plasmids are the source of the problem?

The introduction of multiple plasmids carrying the large number of genes required for **reticuline** biosynthesis imposes a significant metabolic burden and can lead to plasmid instability.[7][13]

- Causality: Without the selective pressure of antibiotics, cells that lose one or more plasmids can grow faster than plasmid-bearing cells, eventually dominating the culture and leading to

a sharp drop in productivity. This is known as segregational instability.[14][15]

Troubleshooting Workflow:



[Click to download full resolution via product page](#)

### Experimental Verification:

- Plasmid Stability Assay (See Protocol 2): Culture your strain for 24-48 hours post-induction without antibiotics. At various time points, plate dilutions onto both non-selective (plain LB) and selective (LB + antibiotics) agar plates. The ratio of colonies on selective vs. non-selective plates indicates the percentage of cells retaining the plasmid. A significant drop below 90% confirms an instability problem.
- Protein Expression Analysis: Perform SDS-PAGE and, if possible, Western blotting on cell lysates taken at different times post-induction. This will confirm if the key enzymes of your pathway are being produced. Look for bands of the expected molecular weight.
- Codon Optimization: Analyze the DNA sequences of your pathway genes. If they are from plant sources, their codon usage may be suboptimal for *E. coli*'s translational machinery. Re-synthesizing genes with codons optimized for *E. coli* can dramatically increase expression levels.[9][16]

## Section C: Metabolic Bottlenecks & Precursor Supply

Your culture is growing, your plasmids are stable, and your enzymes are expressed, but the final product is still missing. This strongly suggests a metabolic issue: a lack of precursors, a poorly functioning enzyme, or the accumulation of a toxic intermediate.

Question: My pathway seems to be expressed but isn't productive. How do I find the metabolic bottleneck?

- Causality: A multi-step biosynthetic pathway is like an assembly line. If one station is slow (a bottleneck enzyme) or runs out of parts (a precursor), the entire line grinds to a halt. Furthermore, if an intermediate product is toxic, it can poison the workers (the cell), shutting down production.[17][18]

### Key Metabolic Checkpoints for **Reticuline** Synthesis:

- L-Tyrosine Availability: The entire BIA pathway begins with L-tyrosine. Standard *E. coli* strains produce only enough for their own needs.

- Solution: Use an engineered host strain that overproduces L-tyrosine, such as one with a feedback-resistant version of the enzyme AroG.[7] Alternatively, supplement the medium with L-tyrosine, though this can be expensive for large-scale fermentation.
- The L-DOPA Step: The conversion of L-tyrosine to L-DOPA is a common rate-limiting step.[6]
  - Solution: The choice of enzyme is critical. While several tyrosine hydroxylases exist, the variant from the fruit fly (*Drosophila melanogaster*) has been shown to be highly effective in *E. coli* for **reticuline** production.[6] Ensure you are also co-expressing the necessary pathway for regenerating the enzyme's cofactor, tetrahydrobiopterin (BH4).[6][7]
- Dopamine Supply: The pathway requires the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).
  - Solution: Some of the earliest successful demonstrations of **reticuline** production in *E. coli* involved feeding dopamine directly to the culture medium.[1][2][3][19] This bypasses the upstream pathway and can be a powerful diagnostic tool. If feeding dopamine restores **reticuline** production, the bottleneck lies in the conversion of L-tyrosine to dopamine.
- Toxicity of Intermediates: The aldehyde intermediate 3,4-dihydroxyphenylacetaldehyde (DHPAA) can be toxic to *E. coli*, inhibiting growth and enzyme function.[20]
  - Solution: Fine-tuning the expression levels of the enzymes is key. The goal is to avoid the accumulation of any single intermediate. This can be achieved by using promoters of different strengths to balance the expression of each gene in the pathway, ensuring the "assembly line" runs smoothly.[1]

[Click to download full resolution via product page](#)

## Section D: Host Strain & Advanced Strategies

Question: I've optimized my pathway and fermentation, but my titers have plateaued. What's next?

At this stage, consider advanced strategies focusing on the host chassis and product export.

- Causality: The accumulation of a final product can be toxic or create feedback inhibition, limiting the maximum achievable titer. Physically removing the product from the cell's cytoplasm can alleviate this issue and pull the metabolic pathway forward.

Advanced Optimization:

- Transport Engineering: This is one of the most effective strategies for boosting titers of toxic or inhibitory products.
  - Action: Co-express a transporter protein that actively exports **reticuline** from the cytoplasm into the culture medium.
  - Rationale: The MATE (multidrug and toxic compound extrusion) transporter AtDTX1 from *Arabidopsis thaliana* has been shown to be highly effective. Its expression increased **reticuline** production by up to 11-fold, likely by reducing intracellular product toxicity and improving the stability of the production plasmids.[7][8][12][21]
- Host Strain Selection: The genetic background of your *E. coli* strain matters.
  - Action: Use a strain optimized for metabolic engineering, such as one with genomic deletions of pathways that compete for precursors. Strains like BL21(DE3) are common starting points, but further modifications to remove proteases (e.g., Lon, OmpT) or competing metabolic pathways can be beneficial.[16][22]

## Frequently Asked Questions (FAQs)

Q1: What are typical **reticuline** titers reported in *E. coli*?

Titers vary significantly based on the production strategy. Reported values range from around 11-55 mg/L when feeding dopamine[2][19][23] to over 300 mg/L in highly optimized systems

producing de novo from glucose.[11] A combined in vivo/in vitro approach has yielded over 500 mg/L.[20][24] These values provide a benchmark for your own experiments.

Q2: How do I accurately quantify my **reticuline** production?

The gold standard is Liquid Chromatography-Mass Spectrometry (LC-MS). See Protocol 1 for a detailed method. Key requirements are:

- Pure Standard: An analytical standard of (S)-**reticuline** is essential for creating a calibration curve to determine concentration.
- Chiral Column: To distinguish between the biologically active (S)-**reticuline** and its inactive (R)-stereoisomer, a chiral chromatography column is necessary.[25]

Q3: Can intermediates or the final product be toxic to the cells?

Yes. Dopamine and **reticuline** themselves can inhibit cell growth at higher concentrations.[2] More significantly, pathway intermediates like DHPAA are known to be toxic.[20] This is why balancing pathway flux and considering product export are critical for high-titer fermentation.

Q4: Is it better to put all the genes on one big plasmid or split them across multiple plasmids?

There are trade-offs.

- Multiple Plasmids: This is a common approach, often dictated by the availability of different antibiotic resistance markers and origins of replication.[7] However, it increases the risk of plasmid instability and imposes a higher metabolic load.
- Single Plasmid/Genome Integration: This is genetically more stable but can be challenging to construct. It also makes it harder to modulate the expression levels of individual enzymes. For long-term, industrial-scale fermentation, genome integration is often the preferred strategy to eliminate the need for antibiotics and ensure stability.

## Experimental Protocols

### Protocol 1: Quantification of Reticuline by LC-MS/MS

- Sample Preparation:

- Take a 1.0 mL aliquot of your fermentation broth.
- Centrifuge at >13,000 x g for 5 minutes to pellet the cells.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- Prepare a standard curve by dissolving pure (S)-**reticuline** standard in the fermentation medium (from a non-producing control culture) to concentrations ranging from 1 mg/L to 200 mg/L.

- LC-MS Conditions:
  - Column: Chiral column (e.g., Chiralpak series or equivalent).
  - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is typical.
  - Detection: Mass spectrometer in positive ion mode.
  - MRM Transition: Monitor the transition for **reticuline** ( $m/z [M+H]^+ = 330.17 \rightarrow$  fragment ions). The specific fragmentation pattern should be confirmed with the pure standard.[25]
- Analysis:
  - Generate a standard curve by plotting the peak area against the concentration of the standards.
  - Calculate the concentration of **reticuline** in your samples by interpolating their peak areas from the standard curve.

## Protocol 2: Plasmid Stability Assay

- Inoculation: Inoculate a culture in selective medium (containing the appropriate antibiotics) and grow to mid-log phase.
- Sub-culturing: Dilute the culture 1:1000 into a flask of non-selective liquid medium (no antibiotics). This is Generation 0.

- Serial Passaging: Grow the culture for 8-10 generations (e.g., 8 hours, depending on growth rate). Then, perform another 1:1000 dilution into fresh non-selective medium. Repeat this process for 40-50 generations.
- Plating: At regular intervals (e.g., every 8-10 generations), take an aliquot from the non-selective culture, perform serial dilutions, and plate onto both non-selective (LB agar) and selective (LB agar + antibiotics) plates.
- Calculation: After overnight incubation, count the colonies on both types of plates.
  - Plasmid Stability (%) = (CFU on Selective Plate / CFU on Non-Selective Plate) \* 100
  - A stable system should maintain >90% stability for at least 40 generations.

## References

- Nakagawa, A., Matsumura, E., Koyanagi, T., Katayama, T., Kawano, N., Yoshimatsu, K., Yamamoto, K., Kumagai, H., Sato, F., & Minami, H. (2016). Selection of the optimal tyrosine hydroxylation enzyme for (S)-**reticuline** production in *Escherichia coli*. *Journal of Biotechnology*. [\[Link\]](#)
- Kim, J. S., Nakagawa, A., Yamazaki, Y., Matsumura, E., Koyanagi, T., Minami, H., Katayama, T., Sato, F., & Kumagai, H. (2013). Improvement of **reticuline** productivity from dopamine by using engineered *Escherichia coli*. *Bioscience, Biotechnology, and Biochemistry*. [\[Link\]](#)
- Li, Y., Wang, Y., Zhang, G., & Wang, X. (2021). Development of an artificial biosynthetic pathway for biosynthesis of (S)-**reticuline** based on HpaBC in engineered *Escherichia coli*. *Biotechnology and Bioengineering*. [\[Link\]](#)
- Yamada, R., Ikeda, K., Nakagawa, A., Sato, F., Minami, H., & Shitan, N. (2021). Transport engineering for improving production and secretion of valuable alkaloids in *Escherichia coli*. *bioRxiv*. [\[Link\]](#)
- Minami, H., Kim, J. S., Ikezawa, N., Takemura, T., Katayama, T., Kumagai, H., & Sato, F. (2008). Microbial production of plant benzylisoquinoline alkaloids.
- Choi, Y. J., & Lee, S. Y. (2021). Metabolic Engineering of *Escherichia coli* for Natural Product Biosynthesis.
- Minami, H., Kim, J. S., Ikezawa, N., Takemura, T., Katayama, T., Kumagai, H., & Sato, F. (2008). Microbial production of plant benzylisoquinoline alkaloids. *PNAS*. [\[Link\]](#)
- Yamada, R., Ikeda, K., Nakagawa, A., Sato, F., Minami, H., & Shitan, N. (2021). Transport engineering for improving production and secretion of valuable alkaloids in *Escherichia coli*. *bioRxiv*. [\[Link\]](#)

- Yamada, R., Ikeda, K., Nakagawa, A., Sato, F., Minami, H., & Shitan, N. (2021). Transport engineering for improving the production and secretion of valuable alkaloids in *Escherichia coli*.
- Matsumura, E., Nakagawa, A., Tomabechi, Y., Koyanagi, T., Kumagai, H., Yamamoto, K., Katayama, T., Sato, F., & Minami, H. (2017). Laboratory-scale production of (S)-**reticuline**, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. *Bioscience, Biotechnology, and Biochemistry*. [\[Link\]](#)
- Wang, Y., Liu, X., Zhang, H., Wang, T., & Zhang, J. (2024). Application of plasmid stabilization systems for heterologous protein expression in *Escherichia coli*. *PubMed*. [\[Link\]](#)
- Fernandes, P., & Farinha, A. (2021). The Impact of IPTG Induction on Plasmid Stability and Heterologous Protein Expression by *Escherichia coli* Biofilms. *MDPI*. [\[Link\]](#)
- Minami, H. (2013). Fermentative production of plant benzylisoquinoline alkaloids in microbes. *Bioscience, Biotechnology, and Biochemistry*. [\[Link\]](#)
- Wang, Y., Liu, X., Zhang, H., Wang, T., & Zhang, J. (2024). Application of plasmid stabilization systems for heterologous protein expression in *Escherichia coli*. *Semantic Scholar*. [\[Link\]](#)
- Yamada, R., Ikeda, K., Nakagawa, A., Sato, F., Minami, H., & Shitan, N. (2021). Transport engineering for improving the production and secretion of valuable alkaloids in *Escherichia coli*. *Journal of Bioscience and Bioengineering*. [\[Link\]](#)
- Minami, H., Kim, J. S., Ikezawa, N., Takemura, T., Katayama, T., Kumagai, H., & Sato, F. (2008). Microbial production of plant benzylisoquinoline alkaloids. *PubMed*. [\[Link\]](#)
- Zhang, T., Liu, X., Wang, Y., & Zhang, H. (2024). Advancements in Microbial Cell Engineering for Benzylisoquinoline Alkaloid Production. *ACS Synthetic Biology*. [\[Link\]](#)
- Nakagawa, A., Matsumura, E., Koyanagi, T., Katayama, T., Kawano, N., Yoshimatsu, K., Yamamoto, K., Kumagai, H., Sato, F., & Minami, H. (2016). (S)-**reticuline** production and residual intermediates of (S)-**reticuline** in the culture medium.
- Vavricka, C. J., et al. (2019). **Reticuline** production from (R,S)-THP synthesized by the stepwise biotransformation.
- Yamada, R., et al. (2021). **Reticuline** production in *E. coli* cells and medium.
- Thodey, K., Galanie, S., & Smolke, C. D. (2014). Production of benzylisoquinoline alkaloids in *Saccharomyces cerevisiae*. *PubMed Central*. [\[Link\]](#)
- Nakagawa, A., et al. (2018). Microbial production of novel sulphated alkaloids for drug discovery.
- Kim, J. S., et al. (2013). Improvement of **Reticuline** Productivity from Dopamine by Using Engineered *Escherichia coli*. *Oxford Academic*. [\[Link\]](#)
- Rosano, G. L., & Ceccarelli, E. A. (2014). Factors involved in heterologous expression of proteins in *E. coli* host. *PubMed Central*. [\[Link\]](#)
- DeLoache, W. C., et al. (2015). Microbial Production of **Reticuline**. *OUChem*. [\[Link\]](#)

- Matsumura, E., et al. (2017). Laboratory-scale production of (S)-**reticuline**, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. PubMed. [Link]
- Seo, J. H., & Bailey, J. E. (1987). A fermentation strategy for production of recombinant protein subjected to plasmid instability.
- Shomar, H., et al. (2021). Striving for sustainable biosynthesis: discovery, diversification, and production of antimicrobial drugs in *Escherichia coli*.
- Matsumura, E., et al. (2017). Laboratory-scale production of (S)-**reticuline**, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. Taylor & Francis Online. [Link]
- Pfeifer, B. A., & Khosla, C. (2014). The Continuing Development of *E. coli* as a Heterologous Host for Complex Natural Product Biosynthesis. NIH Public Access. [Link]
- Wu, X., et al. (2024).
- Gabelli, S. B., & Georgiev, A. (2014). Explanatory chapter: troubleshooting recombinant protein expression: general. Methods in Enzymology. [Link]
- Eng, T., & Cirino, P. C. (2021). Alternative metabolic pathways and strategies to high-titre terpenoid production in *Escherichia coli*.
- Boyer, M. E., et al. (2020). A rational approach to improving titer in *Escherichia coli*-based cell-free protein synthesis reactions. Biotechnology Progress. [Link]
- BiologicsCorp. (n.d.). Protein Expression Protocol & Troubleshooting in *E. coli*. BiologicsCorp. [Link]
- Thodey, K., Galanie, S., & Smolke, C. D. (2014). Production of benzylisoquinoline alkaloids in *Saccharomyces cerevisiae*. Caltech Authors. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Microbial production of plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Microbial production of plant benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emsl.pnnl.gov [emsl.pnnl.gov]

- 5. Advancements in Microbial Cell Engineering for Benzylisoquinoline Alkaloid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of the optimal tyrosine hydroxylation enzyme for (S)-reticuline production in *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Protein Expression Protocol & Troubleshooting in *E. coli* [biologicscorp.com]
- 11. Development of an artificial biosynthetic pathway for biosynthesis of (S)-reticuline based on HpaBC in engineered *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kinampark.com [kinampark.com]
- 13. mdpi.com [mdpi.com]
- 14. Application of plasmid stabilization systems for heterologous protein expression in *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Factors involved in heterologous expression of proteins in *E. coli* host - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineering microorganisms for enhanced tolerance to toxic end-products and intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alternative metabolic pathways and strategies to high-titre terpenoid production in *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improvement of reticuline productivity from dopamine by using engineered *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Continuing Development of *E. coli* as a Heterologous Host for Complex Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Low Reticuline Titers in E. coli Fermentation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680550#troubleshooting-low-reticuline-titers-in-e-coli-fermentation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)